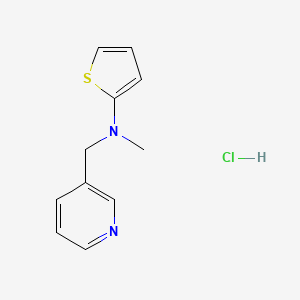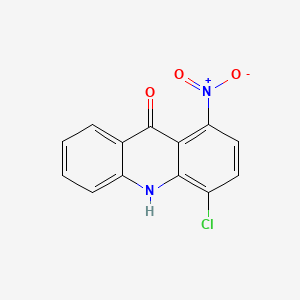
9-Acridanone, 4-chloro-1-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Acridanone, 4-chloro-1-nitro-: is a chemical compound with the molecular formula C13H7ClN2O3 It is a derivative of acridanone, characterized by the presence of a chlorine atom at the 4-position and a nitro group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-acridanone derivatives typically involves the cyclization of benzophenone derivatives. For 9-acridanone, 4-chloro-1-nitro-, the process begins with the hydrolysis of benzophenone derivatives using hydrochloric acid. The resulting product undergoes cyclization in the presence of sodium hydroxide, dimethylsulfoxide, or dimethylformamide, with lead dioxide or potassium carbonate as catalysts .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of high-performance liquid chromatography (HPLC) and fluorescence detection to ensure the purity and specificity of the final product .
化学反应分析
Types of Reactions: 9-Acridanone, 4-chloro-1-nitro- undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of the nitro and chlorine groups facilitates nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the acridanone core.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed:
Reduction: The major product is 4-chloro-1-amino-9-acridanone.
Oxidation: The major product is 4-chloro-1-nitro-9-acridanone oxide.
科学研究应用
Chemistry: 9-Acridanone, 4-chloro-1-nitro- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .
Biology and Medicine: Its ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a promising candidate for cancer research .
Industry: In the industrial sector, 9-acridanone, 4-chloro-1-nitro- is used in the production of dyes and pigments. Its fluorescent properties are exploited in the development of fluorescent materials for various applications .
作用机制
The mechanism of action of 9-acridanone, 4-chloro-1-nitro- involves its interaction with biological molecules. The compound’s planar structure allows it to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . Additionally, the presence of the nitro group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules.
相似化合物的比较
Acridine: A parent compound with similar structural features but lacks the chlorine and nitro groups.
Amsacrine: An acridine derivative used as an anticancer agent, known for its DNA intercalating properties.
Triazoloacridone: Another acridine derivative with potent anticancer activity.
Uniqueness: 9-Acridanone, 4-chloro-1-nitro- is unique due to the presence of both chlorine and nitro groups, which enhance its chemical reactivity and biological activity. These functional groups make it more versatile in chemical synthesis and increase its potential as a therapeutic agent .
属性
CAS 编号 |
13161-88-1 |
|---|---|
分子式 |
C13H7ClN2O3 |
分子量 |
274.66 g/mol |
IUPAC 名称 |
4-chloro-1-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C13H7ClN2O3/c14-8-5-6-10(16(18)19)11-12(8)15-9-4-2-1-3-7(9)13(11)17/h1-6H,(H,15,17) |
InChI 键 |
ZCZHSYVDWJDOPY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




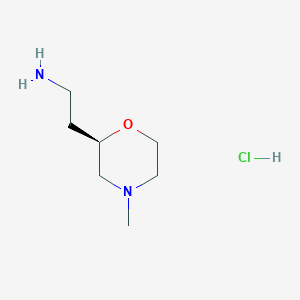
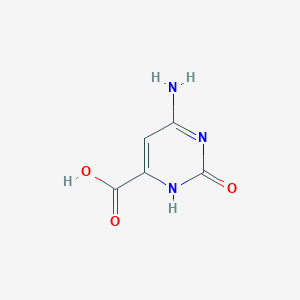
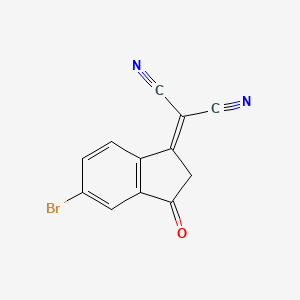
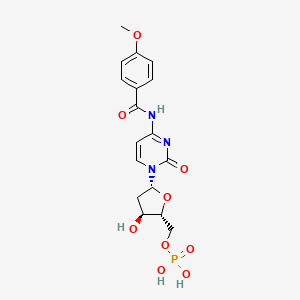
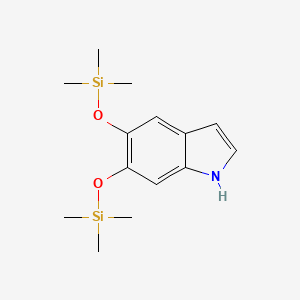
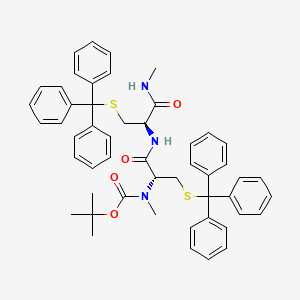


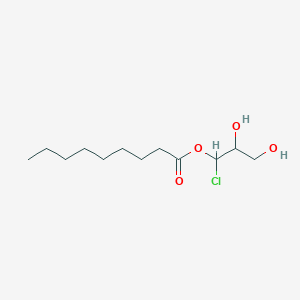
![tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15218543.png)

